molecular formula C11H10N2O B2399242 2-(Hydroxymethyl)-4-phenylpyrimidine CAS No. 1240601-57-3

2-(Hydroxymethyl)-4-phenylpyrimidine

Cat. No.: B2399242
CAS No.: 1240601-57-3
M. Wt: 186.214
InChI Key: LDGFPJGTXRIKJW-UHFFFAOYSA-N
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Description

The compound “2-(Hydroxymethyl)-4-phenylpyrimidine” is likely a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The hydroxymethyl group (-CH2OH) is a functional group consisting of a hydroxy group (-OH) attached to a methyl group (-CH2-) . The phenyl group (C6H5-) is a functional group consisting of a benzene ring minus one hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted at the 2-position with a hydroxymethyl group and at the 4-position with a phenyl group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the hydroxymethyl group might make it more polar and increase its solubility in water .

Scientific Research Applications

Anticancer Activity

One significant application of phenylpyrimidine derivatives is in the field of anticancer research. The synthesis of cyclopalladated complexes containing 4-hydroxyacridine, a compound closely related to 2-(Hydroxymethyl)-4-phenylpyrimidine, demonstrated promising biological activity against cancer. These complexes, characterized by two almost coplanar metalated rings, exhibited efficiency exceeding that of cis-platinum, a commonly used chemotherapy drug (Pucci et al., 2006).

COX-2 Inhibition

Derivatives of phenylpyrimidine, such as 4-fluoroalkyl-6-(4-alkylsulfonyl)phenylpyrimidine, have been identified as selective COX-2 inhibitors. These compounds demonstrate potential therapeutic applications in reducing inflammation and pain (Becker, 2003).

CDC7 Inhibition

Inhibitors of CDC7, a critical kinase for DNA replication, have been developed using 4-(4-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-ones, related to the subject compound. These inhibitors, developed through high-throughput screening and molecular modeling, offer potential applications in cancer therapy (Shafer et al., 2008).

Catalysis in Organic Synthesis

A cationic cyclopalladated ferrocenylpyrimidine compound has shown efficiency as a catalyst for the Suzuki reaction in water, a critical reaction in organic synthesis. This demonstrates the potential utility of phenylpyrimidine derivatives in facilitating environmentally friendly chemical synthesis (Li et al., 2013).

Antioxidant Activities

Phenylpyrimidine derivatives have been synthesized with demonstrated significant antioxidant activities. These activities were measured using the DPPH assay, indicating their potential utility in mitigating oxidative stress-related conditions (Dudhe et al., 2013).

Antimicrobial Evaluation

Novel derivatives of phenylpyrimidine have been evaluated for their antibacterial activity against various strains of bacteria, showing promising results in inhibiting bacterial growth. This points towards potential applications in developing new antimicrobial agents (Kumar et al., 2016).

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used in materials science, the mechanism might involve its interactions with other components of the material .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

(4-phenylpyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-11-12-7-6-10(13-11)9-4-2-1-3-5-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGFPJGTXRIKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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